2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide
Description
This compound is a multifunctional pyrimidine derivative featuring a thiophene-2-sulfonyl group at position 5, a sulfanyl bridge at position 2, and an acetamide moiety substituted with a 2-chloro-4-fluorophenyl group. The 4-amino group on the pyrimidine ring enhances hydrogen-bonding capacity, while the thiophene-sulfonyl substituent may improve metabolic stability and target binding affinity .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O3S3/c17-10-6-9(18)3-4-11(10)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLLOPNONRFRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogs reported in the literature. Key differentiating factors include substituent patterns, electronic properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Differentiation: The target compound uniquely combines a thiophene-sulfonyl group with a 2-chloro-4-fluorophenyl acetamide. This contrasts with simpler analogs like , which lack sulfonyl groups and halogenated aryl substituents. The thiophene-sulfonyl moiety may enhance π-π stacking and hydrogen-bonding interactions with biological targets compared to methyl or cyano groups in .
Electronic and Physicochemical Properties: The sulfonyl group increases electronegativity and polarity, likely improving aqueous solubility over non-sulfonated analogs like . However, the 2-chloro-4-fluorophenyl group introduces lipophilicity, balancing logP values for membrane permeability . The 4-amino group on the pyrimidine ring enables hydrogen bonding, a feature absent in compounds like , which rely on C–H···π interactions for crystal packing .
The thiophene-sulfonyl group may enhance binding to bacterial enzymes like dihydrofolate reductase . The 2,4-difluorophenyl acetamide in shows hypothesized anticancer activity via kinase inhibition, suggesting that the target compound’s 2-chloro-4-fluorophenyl group could confer similar mechanisms .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for and , involving nucleophilic substitution between a pyrimidine-thiol and a chloroacetamide intermediate. However, the introduction of the thiophene-sulfonyl group may require additional sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
